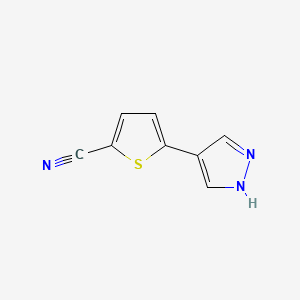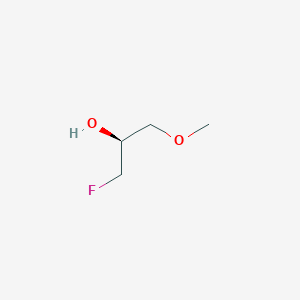
(2S)-1-fluoro-3-methoxypropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-fluoro-3-methoxypropan-2-ol: is an organic compound with the molecular formula C4H9FO2. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a hydroxyl group attached to a propane backbone. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-fluoro-3-methoxypropan-2-ol can be achieved through several methods. One common approach involves the fluorination of a suitable precursor, such as 3-methoxypropan-2-ol, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale-up the process. The use of catalysts and advanced fluorinating agents can enhance the efficiency and selectivity of the synthesis, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-1-fluoro-3-methoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., DMSO), elevated temperatures.
Major Products:
Oxidation: Formation of 3-methoxypropan-2-one.
Reduction: Formation of 1-fluoro-3-methoxypropane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: (2S)-1-fluoro-3-methoxypropan-2-ol is used as a building block in organic synthesis. Its unique functional groups make it a versatile intermediate for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of molecules. It serves as a model compound for investigating enzyme-substrate interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound a valuable intermediate in drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (2S)-1-fluoro-3-methoxypropan-2-ol involves its interaction with specific molecular targets. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. The methoxy and hydroxyl groups can also contribute to the compound’s overall reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
(2S)-1-chloro-3-methoxypropan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
(2S)-1-bromo-3-methoxypropan-2-ol: Similar structure but with a bromine atom instead of fluorine.
(2S)-1-iodo-3-methoxypropan-2-ol: Similar structure but with an iodine atom instead of fluorine.
Uniqueness: The presence of the fluorine atom in (2S)-1-fluoro-3-methoxypropan-2-ol imparts unique properties such as increased electronegativity and metabolic stability compared to its chloro, bromo, and iodo counterparts. Fluorine’s small size and high electronegativity can enhance the compound’s binding affinity and selectivity in biological systems, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C4H9FO2 |
|---|---|
Molekulargewicht |
108.11 g/mol |
IUPAC-Name |
(2S)-1-fluoro-3-methoxypropan-2-ol |
InChI |
InChI=1S/C4H9FO2/c1-7-3-4(6)2-5/h4,6H,2-3H2,1H3/t4-/m1/s1 |
InChI-Schlüssel |
NTOZUEOZUOBUTO-SCSAIBSYSA-N |
Isomerische SMILES |
COC[C@@H](CF)O |
Kanonische SMILES |
COCC(CF)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl3-methyl-7-oxo-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B13565624.png)
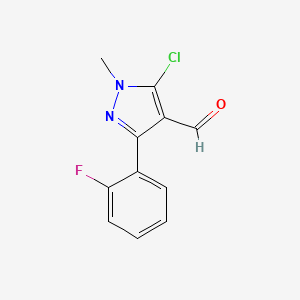
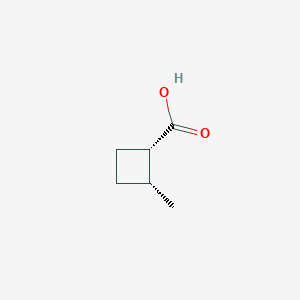
![5-{[(Tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13565630.png)
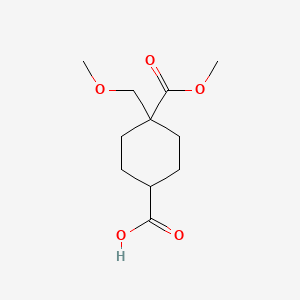


![rac-[(3aR,7aR)-octahydro-1H-isoindol-3a-yl]methanol](/img/structure/B13565655.png)
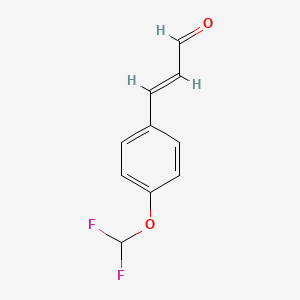
![4-(6-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13565659.png)
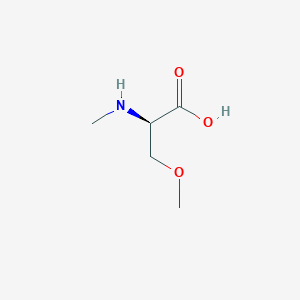
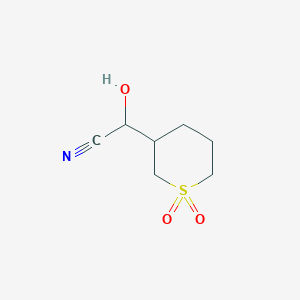
![2-{5-[(Cyclopropylmethoxy)methyl]-1,2,4-oxadiazol-3-yl}piperidinehydrochloride](/img/structure/B13565684.png)
